![molecular formula C11H15N B1368561 3-[(3-N,N-Dimethylamino)phenyl]-1-propene CAS No. 52276-05-8](/img/structure/B1368561.png)

3-[(3-N,N-Dimethylamino)phenyl]-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

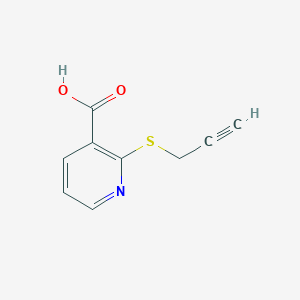

3-[(3-N,N-Dimethylamino)phenyl]-1-propene, also known as 3-N,N-Dimethylaminophenyl-1-propene, is an organic compound with a molecular weight of 186.27 g/mol and a molecular formula of C10H15N. It is a colorless liquid with a boiling point of 146-148°C and a melting point of -27°C. It can be synthesized from 3-chlorophenyl-1-propene and dimethylamine in the presence of a strong base such as sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

Rotational Barriers in Related Compounds

Research conducted by Balasubrahmanyam and Radhakrishna (1977) explored the rotational barriers in compounds closely related to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene, specifically focusing on 1-dimethylamino-3-dimethyliminio-2-(para-substituted phenyl)propene perchlorates. They found that the barriers to internal rotation about the C–N bonds in these compounds were not sensitive to the conjugative effects due to changes in the para-substituent. This finding is crucial for understanding the structural and electronic properties of similar compounds (Balasubrahmanyam & Radhakrishna, 1977).

Synthesis and Chemical Reactions

Timokhina et al. (2001) used a compound with structural similarities to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene in the synthesis of oxoimmoniosulfides, showcasing its potential application in creating new compounds through chemical reactions (Timokhina et al., 2001).

Dipole Moments in Related Compounds

The research by Vanbrabant-Govaerts and Huyskens (2010) studied the dipole moments of similar compounds, such as 3-dimethylamino-1-phenyl-2-propene-1-one. They observed significant electronic delocalization, which is critical for understanding the electronic properties of compounds like 3-[(3-N,N-Dimethylamino)phenyl]-1-propene (Vanbrabant-Govaerts & Huyskens, 2010).

Application in Novel Compounds Synthesis

O’Brien, Phillips, and Towers (2002) described the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, involving a compound structurally similar to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene. This highlights the potential use of these compounds in synthesizing new chemical entities (O’Brien, Phillips, & Towers, 2002).

Metallochromism and Fluorescence Properties

Yoshida et al. (1991) investigated the reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, leading to compounds with notable metallochromism and intense fluorescence. This study indicates the potential of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene in developing compounds with unique optical properties (Yoshida et al., 1991).

Wirkmechanismus

Target of Action

Similar compounds such as 3-(dimethylamino)phenol have been found to interact with various pharmacologically active medicinally important compounds .

Mode of Action

It is known that similar compounds, such as 3-dimethylaminoacrolein, can introduce unsaturated and reactive c3 groups into ch-acidic and nucleophilic compounds . The activated aldehyde group of 3-dimethylaminoacrolein reacts quantitatively with dialkyl sulfates such as dimethyl sulfate .

Biochemical Pathways

Similar compounds like 3-(dimethylamino)phenol exist in the environment as a transformation product of ureic herbicides and may also be considered as a derivative of phenoxyherbicides .

Pharmacokinetics

Similar compounds such as dimethylaniline are known to undergo n-demethylation and n-oxidation as metabolic pathways .

Result of Action

Similar compounds such as 3-(dimethylamino)-1-propylamine are known to exhibit biological activity against gram-positive and negative bacteria and fungi .

Action Environment

Similar compounds like 3-(dimethylamino)phenol exist in the environment as a transformation product of ureic herbicides .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-prop-2-enylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-6-10-7-5-8-11(9-10)12(2)3/h4-5,7-9H,1,6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIPJOHTVIPPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641210 |

Source

|

| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-N,N-Dimethylamino)phenyl]-1-propene | |

CAS RN |

52276-05-8 |

Source

|

| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)